N'-(4-ethoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Oxalamide derivative Chemical probe Structure-activity relationship

N'-(4-ethoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide (CAS 2034507-88-3), also catalogued as N1-(4-ethoxyphenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, is a synthetic small-molecule oxalamide derivative. Structurally, it features a 4-ethoxyphenyl group linked via an oxalamide bridge to a piperidine ring bearing a thiolane (tetrahydrothiophene) moiety.

Molecular Formula C20H29N3O3S
Molecular Weight 391.53
CAS No. 2034507-88-3
Cat. No. B2493107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-ethoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide
CAS2034507-88-3
Molecular FormulaC20H29N3O3S
Molecular Weight391.53
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3
InChIInChI=1S/C20H29N3O3S/c1-2-26-18-5-3-16(4-6-18)22-20(25)19(24)21-13-15-7-10-23(11-8-15)17-9-12-27-14-17/h3-6,15,17H,2,7-14H2,1H3,(H,21,24)(H,22,25)
InChIKeyBQDUFGCZBICIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 2034507-88-3: N'-(4-ethoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide


N'-(4-ethoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide (CAS 2034507-88-3), also catalogued as N1-(4-ethoxyphenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, is a synthetic small-molecule oxalamide derivative. Structurally, it features a 4-ethoxyphenyl group linked via an oxalamide bridge to a piperidine ring bearing a thiolane (tetrahydrothiophene) moiety . Despite its catalogued availability as a research chemical, a systematic search of primary literature, patents, and authoritative databases (excluding prohibited sources: benchchems, molecule, evitachem, vulcanchem) was conducted. No published primary research articles, patents, or reputable vendor technical datasheets containing quantitative biological, physicochemical, or performance data were identified for this specific compound [1]. Consequently, an evidence-based product differentiation guide cannot be constructed.

Substitution Risk Analysis: N'-(4-ethoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide Without Comparative Data


Due to the complete absence of quantitative structure-activity relationship, physicochemical, or biological performance data for this compound in the admissible literature, the question of interchangeability with close analogs cannot be addressed scientifically. In-class oxalamide derivatives have demonstrated diverse biological activities, including inhibition of p38α MAP kinase and neuraminidase [1][2], indicating that minor structural modifications can lead to profound functional divergence. However, without specific experimental evidence for this compound, any claim regarding the consequences of substitution with a related analog, such as N'-(4-ethoxyphenyl)-N-(3-phenylpropyl)oxamide [3], would be speculative and contrary to the evidence standards of this guide. The critical information needed to justify preferential selection or to warn against generic substitution does not exist in the verifiable public domain.

Quantitative Differentiation Evidence for N'-(4-ethoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide


No Admissible Quantitative Comparative Data Available

Following an exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sources), no experimental data were identified for this compound. No head-to-head comparisons, cross-study comparable data, or class-level inferences can be established without resorting to unverified claims. The evidentiary standard required for a product-specific evidence guide cannot be met. [1]

Oxalamide derivative Chemical probe Structure-activity relationship

Application Scenarios for N'-(4-ethoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide in Research


Exploratory Chemical Biology Tool

Given the lack of characterized biological activity, the primary application scenario for this compound is as a novel scaffold for exploratory medicinal chemistry campaigns. Researchers may synthesize this compound as part of a broader oxalamide library to probe new target space, provided they commit to generating de novo SAR data. [1]

Analytical Reference Standard Development

The unique structure may justify its use as a reference standard for mass spectrometry or NMR analysis of oxalamide-containing mixtures, pending in-house characterization and validation. Without published spectral data, the initial effort barrier is high. [2]

In Silico Docking and Virtual Screening

The compound can serve as a ligand in computational docking studies against targets with known affinity for piperidine-oxalamide motifs, such as p38α MAP kinase, though predictions must be experimentally validated. [3]

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